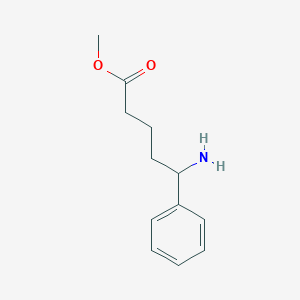

Methyl 5-amino-5-phenylpentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 5-amino-5-phenylpentanoate |

InChI |

InChI=1S/C12H17NO2/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9,13H2,1H3 |

InChI Key |

IXZCCXDCGSTPLB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC(C1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 5 Amino 5 Phenylpentanoate

Direct Synthetic Approaches to Methyl 5-amino-5-phenylpentanoate

Direct synthesis of the target molecule can be efficiently achieved by forming the ester or the amine functionality in the final steps.

Esterification of Amino-Phenylpentanoic Acids

A primary route to this compound involves the esterification of 5-amino-5-phenylpentanoic acid. This transformation is a standard procedure in organic chemistry. A common and effective method for this esterification is the use of thionyl chloride (SOCl₂) in methanol (B129727). In this reaction, thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates hydrogen chloride. The acidic conditions protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This process efficiently yields the methyl ester hydrochloride salt. mdpi.com

Another method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This system provides a convenient and mild alternative for the esterification of amino acids, often resulting in good to excellent yields of the corresponding methyl ester hydrochlorides.

Table 1: Esterification of 5-amino-5-phenylpentanoic acid

| Reagents | Solvent | Temperature | Product | Notes |

| SOCl₂ | Methanol | Reflux | This compound hydrochloride | A widely used and efficient method. mdpi.com |

| TMSCl | Methanol | Room Temperature | This compound hydrochloride | Offers mild reaction conditions. |

Amination Reactions of Precursor Methyl 5-halopentanoates

An alternative direct approach is the amination of a precursor ester containing a leaving group at the 5-position, such as a halogen. The synthesis of methyl 5-chloropentanoate is a known process, and this compound serves as a key intermediate. chemicalbook.comclearsynth.comnih.gov The subsequent nucleophilic substitution of the chloride with an amino group can be achieved using ammonia (B1221849).

A study on the direct aminolysis of methyl esters with ammonia has been conducted using continuous flow technology. This method employs methanolic ammonia at elevated temperature and pressure (e.g., 200 °C and 50 bar) to produce primary amides from methyl esters. rsc.org While this specific study focused on amide formation, the principles can be adapted for the synthesis of amines from halo-esters. The reaction of methyl 5-chloropentanoate with ammonia, likely in a sealed vessel or autoclave to maintain pressure, would lead to the formation of methyl 5-aminopentanoate. google.com A similar strategy could be applied to a phenyl-substituted halo-ester.

A related approach is the reductive amination of a keto-ester. For instance, methyl 5-oxo-5-phenylpentanoate can be converted to the desired amino ester. researchgate.net This transformation involves the reaction of the ketone with ammonia to form an intermediate imine, which is then reduced in situ. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Synthesis of Key Intermediates for Phenylpentanoate Scaffolds

The construction of the core phenylpentanoate structure with various substituents is fundamental for accessing a range of derivatives, including the target compound.

Approaches to Substituted Phenylpentanoic Acid Derivatives

The synthesis of 5-phenylpentanoic acid itself can be achieved through the condensation of 3-phenylpropanal (B7769412) with malonic acid, followed by hydrogenation of the resulting unsaturated acid. This provides a foundational structure that can be further functionalized.

Multistep syntheses have been developed for more complex phenylacetic acid derivatives, which can serve as models for phenylpentanoic acid synthesis. For example, starting from substituted anilines, multi-step routes involving palladium-catalyzed cross-coupling reactions can be employed to build up the aromatic core before elaborating the carboxylic acid side chain. These strategies offer versatility in introducing various substituents onto the phenyl ring.

Preparation of Related Amino-Substituted Phenylpentanoates

The synthesis of related amino-substituted phenylpentanoates provides insight into the formation of the target molecule. For instance, N-substituted amino acid esters can be prepared through four-component, one-pot reactions, highlighting the efficiency of multicomponent strategies in generating diverse amino acid derivatives.

Enzymatic methods have also been employed for the synthesis of enantiomerically pure β-amino acid esters. Lipase-catalyzed hydrolysis of racemic esters allows for the kinetic resolution to obtain specific stereoisomers, which can be crucial for certain applications. mdpi.com

Advanced Synthetic Transformations in Pentanoate Chemistry

Advanced synthetic methods can be applied to create more complex structures based on the pentanoate framework. Cyclization reactions of functionalized pentanoates can lead to the formation of heterocyclic systems. For example, recent advances in the cyclization of 1,6-enynes, which could be conceptually related to appropriately unsaturated pentanoate derivatives, have been reviewed. These reactions, catalyzed by transition metals or proceeding through metal-free or visible-light-induced pathways, allow for the construction of various fused and spiro compounds. While not directly applied to this compound in the reviewed literature, these advanced transformations represent a potential avenue for the further derivatization of this and related molecules.

Aldol (B89426) Additions for Hydroxy-Pentanoate Synthesis

The aldol addition reaction is a powerful tool for carbon-carbon bond formation and is fundamental to the synthesis of β-hydroxy carbonyl compounds, which are key precursors to hydroxy-pentanoates. wikipedia.orgorganic-chemistry.org This reaction involves the nucleophilic addition of a ketone or aldehyde enolate to another carbonyl compound. wikipedia.org

A significant challenge in aldol additions is controlling stereoselectivity. The development of methods utilizing preformed lithium enolates has been a major advancement in achieving high stereoselectivity. For instance, certain enolates with a Z-configuration react with aldehydes to yield β-hydroxy ketones with a high degree of stereocontrol. orgsyn.org These β-hydroxy ketones can then be further transformed into the desired hydroxy-pentanoate derivatives.

One notable approach involves the asymmetric synthesis of (3S)-hydroxy-5-phenylpentanoic acid. This method employs an Evans aldol addition of an (R)-acetyloxazolidinone with 3-phenylpropanal. semanticscholar.org The reaction produces two diastereomers that can be effectively separated using silica (B1680970) gel column chromatography. Subsequent removal of the Evans auxiliary from the desired (3'R,4S)-imide yields the optically pure (3S)-hydroxy-5-phenylpentanoic acid. semanticscholar.org This acid can then be converted into a Weinreb amide, which serves as a versatile acylating agent for the synthesis of various natural products. semanticscholar.org

Table 1: Selected Examples of Aldol Addition Reactions

| Aldehyde | Product | Diastereomeric Ratio (Cram:anti-Cram) |

| Acetaldehyde | 3-Hydroxy-2-methylbutanal | 4:1 |

| Propionaldehyde | 3-Hydroxy-2-methylpentanal | 15:1 |

| Isobutyraldehyde | 3-Hydroxy-2,4-dimethylpentanal | 1.3:1 |

This table presents examples of diastereoselectivity in aldol addition reactions, highlighting the influence of the aldehyde structure on the stereochemical outcome. The data is adapted from studies on stereoselective aldol additions. orgsyn.org

Acylation of Beta-Keto Ester Dianions and Cyclization Reactions

The acylation of β-keto esters provides a direct route to more complex dicarbonyl compounds, which can be precursors for substituted pentanoates. A variety of methods exist for the C-acylation of enol silyl (B83357) ethers and ketene (B1206846) silyl acetals with acid chlorides, often catalyzed by Lewis acids like titanium tetrachloride (TiCl₄). organic-chemistry.org This approach allows for the synthesis of α,α-dialkylated β-keto esters, which can be challenging to obtain through other methods. organic-chemistry.org

Palladium-catalyzed reactions of allyl β-keto carboxylates represent another versatile strategy. nih.gov In this process, a palladium(0) catalyst facilitates the decarboxylation of the allyl β-keto ester to generate a π-allylpalladium enolate intermediate. This intermediate can then undergo various transformations, including reductive elimination to form α-allyl ketones or aldol condensation. nih.gov

Furthermore, the reaction of magnesium enolates derived from substituted malonic acid half oxyesters with acyl donors is an effective method for synthesizing functionalized α-substituted β-keto esters. organic-chemistry.org This decarboxylative Claisen condensation can utilize acyl chlorides, acid anhydrides, and even carboxylic acids as the acylating agents. organic-chemistry.org

Cyclization reactions of β-diketo esters can lead to the formation of cyclic β-hydroxyketo esters. nih.gov For example, the Michael addition of dimethyl malonate to methyl vinyl ketone, followed by a Claisen condensation, yields methyl 2-hydroxy-4-oxocyclohex-2-en-1-oate. nih.gov Spectrometric analysis has confirmed that the enol tautomer is generally preferred over the β-diketo tautomer in these systems. nih.gov

Photocatalytic Approaches and Visible Light-Mediated Reactions

Visible-light-mediated photoredox catalysis has emerged as a powerful and environmentally friendly tool in organic synthesis. sigmaaldrich.comuantwerpen.be This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating reactive intermediates under mild conditions. sigmaaldrich.com Both transition metal complexes and metal-free organic dyes can serve as photocatalysts. uantwerpen.benih.gov

A key strategy in visible-light photocatalysis involves the formation of an electron donor-acceptor (EDA) complex between an electron-rich donor and an electron-deficient acceptor. sigmaaldrich.com This complex can absorb visible light, triggering an SET event to generate radical intermediates that can participate in a variety of chemical transformations. sigmaaldrich.com

In the context of synthesizing amino acid derivatives, photocatalytic methods have been successfully employed. For instance, the photoredox-catalyzed coupling of N-aryltetrahydroisoquinolines with Michael acceptors can be achieved using ruthenium or iridium photocatalysts under blue LED irradiation. researchgate.net This reaction proceeds through the generation of an α-amino radical, which then adds to the Michael acceptor. researchgate.net

Furthermore, visible-light-promoted, transition-metal-free perfluoroalkylation/cyclization reactions have been developed using organic photocatalysts like 9-mesityl-10-methylacridinium (B1239669) perchlorate. nih.gov This methodology allows for the synthesis of various perfluoroalkyl-substituted heterocycles at room temperature. nih.gov The mechanism involves the photo-excited catalyst oxidizing the substrate to a radical cation, which then initiates the desired transformation. nih.gov

Table 2: Comparison of Photocatalytic Systems

| Photocatalyst Type | Key Features | Example Application |

| Transition Metal Complexes (e.g., Ru, Ir) | High efficiency, tunable redox potentials. | Coupling of N-aryltetrahydroisoquinolines with Michael acceptors. researchgate.net |

| Organic Dyes (e.g., Eosin Y, Rose Bengal) | Metal-free, lower cost. | Oxidative C-S bond cleavage. sigmaaldrich.com |

| Electron Donor-Acceptor (EDA) Complexes | Catalyst-free, utilizes substrate association. | Generation of radical intermediates from Lewis base/acid pairs. sigmaaldrich.com |

This table summarizes the characteristics and applications of different types of photocatalysts used in visible light-mediated reactions.

Retrosynthetic Analysis for Complex this compound Derivatives

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules. For derivatives of this compound, this approach involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

A key disconnection for a complex derivative of this compound would likely be the carbon-nitrogen bond of the amino group and the carbon-carbon bond at the α-position to the ester. This leads back to a substituted phenylacetonitrile (B145931) and a suitable four-carbon electrophile containing the ester functionality.

For instance, a derivative with substitution on the phenyl ring could be synthesized from a corresponding substituted benzaldehyde. The aldehyde could be converted to a nitrostyrene, which then undergoes a Michael addition with a malonate ester. Subsequent reduction of the nitro group and decarboxylation would yield the desired amino ester derivative.

Another retrosynthetic approach might involve the formation of the C4-C5 bond via an aldol-type reaction between a phenyl-containing nucleophile and a five-carbon aldehyde-ester. Stereocontrol in this step would be crucial for the synthesis of enantiomerically pure derivatives.

The synthesis of semirigid congeners, such as derivatives of 5-hydroxy-6-methyl-2-aminotetralin, provides insight into the design of constrained analogs. nih.gov The synthesis of these molecules often involves the construction of a key intermediate, such as 5-methoxy-6-methyl-2-tetralone, which can then be elaborated to the final target. nih.gov This highlights the importance of identifying key intermediates in a retrosynthetic plan.

Reaction Mechanisms and Chemical Reactivity of Methyl 5 Amino 5 Phenylpentanoate Systems

Nucleophilic Substitution Pathways on Amino- and Halo-Pentanoate Esters

The structure of Methyl 5-amino-5-phenylpentanoate contains both a primary nucleophile (the -NH2 group) and an electrophilic center (the ester carbonyl carbon). This duality allows it to participate in nucleophilic reactions in several ways. The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of attacking various electrophilic centers.

In reactions with external electrophiles, the amino group can readily participate in nucleophilic substitution or addition reactions. For instance, it can react with alkyl halides in alkylation reactions or with acyl chlorides to form amides. The reactivity of amino acid esters as nucleophiles is well-established, particularly in metal-catalyzed reactions where they can effectively form new carbon-nitrogen bonds. nih.gov

Conversely, the ester functional group contains an electrophilic carbonyl carbon that is susceptible to attack by nucleophiles. This can lead to substitution at the acyl carbon, resulting in the displacement of the methoxy (B1213986) group (-OCH3) and the formation of amides or other carboxylic acid derivatives.

In the context of halo-pentanoate esters, a halogen atom on the pentanoate backbone would introduce a highly reactive electrophilic site. A compound such as Methyl 4-halo-5-amino-5-phenylpentanoate would be primed for intramolecular nucleophilic substitution. The amino group could act as an internal nucleophile, attacking the carbon bearing the halogen (a good leaving group) to form a five-membered pyrrolidine (B122466) ring, a classic example of an intramolecular S_N2 reaction.

| Reaction Type | Nucleophile | Electrophile | Product Type |

| Intermolecular Acylation | Amino Group (-NH2) | Acyl Halide (R-COCl) | N-Acyl Amino Ester |

| Intermolecular Alkylation | Amino Group (-NH2) | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Intramolecular Substitution | Amino Group (-NH2) | Halogenated Carbon (C-X) | Cyclic Amine (e.g., Pyrrolidine) |

| Intermolecular Aminolysis | External Amine (R'-NH2) | Ester Carbonyl (C=O) | Amide |

Electrophilic and Radical Reactions in Phenylpentanoate Frameworks

The phenyl group within the this compound framework is susceptible to both electrophilic and radical reactions.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring, while generally stable, can undergo substitution by strong electrophiles. khanacademy.orgmasterorganicchemistry.com The substituents on the ring dictate the rate and regioselectivity of the reaction. In this molecule, the alkylamino-pentanoate substituent is an activating group due to the presence of the nitrogen and the alkyl chain. Such groups are typically ortho, para-directors for electrophilic aromatic substitution. byjus.com Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to occur primarily at the positions ortho and para to the point of attachment on the phenyl ring. byjus.comyoutube.com The reaction requires an acid catalyst to generate a sufficiently strong electrophile to react with the aromatic ring. masterorganicchemistry.com

Radical Reactions: The phenylpentanoate framework can also undergo radical reactions. Phenyl radicals are known to react via mechanisms of hydrogen atom abstraction or addition. acs.org The specific pathway can be influenced by the electrophilicity of the radical species involved. A radical could be generated on the phenyl ring itself or, more likely, at the benzylic C-5 position. The C-H bond at C-5 is weakened due to its position adjacent to both the phenyl ring and the nitrogen atom, which can stabilize a resulting radical through resonance.

Furthermore, reactions involving 5-methylcytosine (B146107) cation radicals have shown that deprotonation can occur from a methyl group attached to a ring system, forming an allylic-type radical. byjus.comyoutube.com By analogy, the benzylic C-5 position in this compound is a prime candidate for hydrogen abstraction to form a stabilized radical intermediate, which could then participate in further reactions such as dimerization or reaction with other radical species.

| Reaction Type | Reactive Site | Typical Reagents | Expected Outcome |

| Electrophilic Nitration | Phenyl Ring (ortho, para) | HNO3, H2SO4 | Addition of -NO2 group |

| Electrophilic Halogenation | Phenyl Ring (ortho, para) | Br2, FeBr3 | Addition of -Br group |

| Friedel-Crafts Acylation | Phenyl Ring (ortho, para) | RCOCl, AlCl3 | Addition of R-C=O group |

| Radical Abstraction | Benzylic C-5 Position | Radical Initiator (e.g., AIBN) | Formation of a stabilized C-5 radical |

Cyclization and Ring Formation Mechanisms Involving Amino and Ester Functionalities

The most significant reaction pathway for this compound, driven by the proximity of its amino and ester groups, is intramolecular cyclization to form a lactam. Specifically, the molecule is structured to form a six-membered ring, a derivative of piperidinone. This reaction is a type of intramolecular aminolysis.

The mechanism proceeds via a nucleophilic acyl substitution pathway:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester.

Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. The nitrogen atom, having donated its electrons, becomes positively charged.

Proton Transfer: A proton is transferred from the nitrogen to the methoxy oxygen, a step that can be facilitated by the solvent or trace amounts of acid or base. This makes the methoxy group a better leaving group (methanol).

Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methanol (B129727) molecule as a leaving group. This results in the formation of 6-phenylpiperidin-2-one.

This type of cyclization is common for γ- and δ-amino esters, which lead to five- and six-membered lactams, respectively. organic-chemistry.org The process can often be promoted by heat or catalysis. The degradation of certain poly(aminoester)s proceeds through similar sequential intramolecular acyl shifts, highlighting the favorability of these cyclization reactions. rsc.org

| Step | Description | Key Structural Feature |

| 1. Activation/Attack | The primary amine nitrogen attacks the ester carbonyl carbon. | Nucleophilic N attacks electrophilic C=O. |

| 2. Intermediate | A tetrahedral oxyanion intermediate is formed. | Sp3 hybridized carbon with -O-, -OCH3, and the amino group attached. |

| 3. Elimination | The intermediate collapses, eliminating methanol (CH3OH). | Re-formation of the C=O double bond; CH3OH acts as the leaving group. |

| 4. Product | A stable six-membered lactam ring is formed. | 6-phenylpiperidin-2-one. |

Role of Catalysis in this compound Transformations

Catalysis plays a crucial role in controlling the rate and selectivity of transformations involving this compound, particularly for the intramolecular cyclization to form a lactam.

Acid and Base Catalysis: The formation of the lactam can be accelerated by both acid and base catalysts.

Acid Catalysis: An acid protonates the carbonyl oxygen of the ester group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amine.

Base Catalysis: A base can deprotonate the primary amine, converting it into a more potent -NH- nucleophile. Alternatively, a strong base can deprotonate the α-carbon to the ester, forming an enolate, though for cyclization, enhancing the amine's nucleophilicity is the more direct route. Base-assisted intramolecular cyclizations are a common strategy for synthesizing lactams. nih.gov

Metal Catalysis: Transition metal catalysts are widely used to facilitate reactions involving amino esters.

Lewis Acid Catalysis: Metal ions (e.g., from Al(OTf)3, In(OTf)3) can act as Lewis acids, coordinating to the ester's carbonyl oxygen. organic-chemistry.orgnih.gov This coordination polarizes the C=O bond, activating the carbonyl group for nucleophilic attack, similar to protonation in acid catalysis.

Palladium and Copper Catalysis: Palladium catalysts are effective in cross-coupling reactions where amino esters act as nucleophiles. nih.gov Copper catalysts, often paired with chiral ligands, can be used to achieve enantioselective radical reactions, such as C-H amidation, which could potentially be applied to form lactams with high stereocontrol.

Enzymatic Catalysis: Enzymes, particularly lipases and proteases, are known to catalyze the formation of amide bonds with high specificity and under mild conditions. Lipase-catalyzed intramolecular aminolysis of amino esters is a recognized method for synthesizing lactams, offering a green chemistry approach to these valuable compounds. researchgate.net This method proceeds via an acyl-enzyme intermediate, providing an alternative, highly selective pathway for the cyclization of this compound.

| Catalyst Type | Example | Mechanism of Action | Target Reaction |

| Acid | H2SO4, HCl | Protonates ester carbonyl, increasing its electrophilicity. | Lactam Formation |

| Base | NaH, Cs2CO3 | Deprotonates amine, increasing its nucleophilicity. | Lactam Formation |

| Lewis Acid Metal | Al(OTf)3, Zn(OTf)2 | Coordinates to ester carbonyl, activating it for attack. organic-chemistry.orgnih.gov | Lactam Formation |

| Transition Metal | Palladium Complexes | Facilitates C-N bond formation in coupling reactions. nih.gov | Intermolecular Reactions |

| Enzyme | Lipase, Protease | Forms an acyl-enzyme intermediate to facilitate aminolysis. researchgate.net | Lactam Formation |

Stereochemical Control and Asymmetric Synthesis of Chiral Methyl 5 Amino 5 Phenylpentanoate

Enantioselective Synthetic Routes to Amino-Phenylpentanoate Derivatives

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For amino-phenylpentanoate derivatives, which are part of the broader class of β- and γ-amino esters, several catalytic asymmetric methods are applicable. These routes often build the chiral center from a prochiral precursor using a chiral catalyst.

One prominent strategy involves the catalytic asymmetric Michael addition. For instance, the addition of glycine (B1666218) derivatives to nitroalkenes, catalyzed by copper complexes with chiral ligands, can produce α,γ-diaminoacid derivatives with high diastereo- and enantioselectivity. nih.gov Another advanced approach is the cooperative catalysis involving an isothiourea and a Brønsted acid for the enantioselective aminomethylation of arylacetic acid esters, yielding α-aryl-β-amino esters with high enantiomeric ratios (er). nih.govnih.gov Research has demonstrated the synthesis of α-aryl-β2-amino esters in up to 94% yield and 96:4 er using this method. nih.govnih.gov

Rhodium-catalyzed reactions also offer a powerful tool. The intermolecular C-H insertion between methyl aryldiazoacetates and protected amines, catalyzed by chiral rhodium(II) prolinate complexes, directly forms β-amino esters. rsc.org These methods provide direct access to the core structure of amino-phenylpentanoate derivatives, ensuring control over the stereocenter bearing the amino group.

Table 1: Representative Enantioselective Methods for Amino Ester Synthesis

| Catalytic System | Reaction Type | Substrate Example | Product Type | Reported Yield | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| Isothiourea / Brønsted Acid | Aminomethylation | Arylacetic acid ester | α-Aryl-β²-amino ester | Up to 94% | 96:4 |

| Rhodium(II) Prolinate | C-H Insertion | Methyl aryldiazoacetate | β-Amino ester | Varies | High |

| Cu / P,N-Ferrocene Ligand | Michael Addition | Glycine derivative + Nitroalkene | α,γ-Diaminoacid derivative | Good | High |

Diastereoselective Approaches in Pentanoate Synthesis

When a molecule contains more than one chiral center, diastereoselective synthesis is required to control the relative configuration of these centers. In the context of pentanoate synthesis, if a chiral center already exists or is formed simultaneously with another, controlling the formation of the syn versus the anti diastereomer is critical.

A key strategy involves the diastereoselective reduction of a β-amino ketone, which can be a precursor to the γ-amino alcohol core of a pentanoate derivative. Researchers have developed complementary methods for this transformation. rsc.org For example, iridium-catalyzed asymmetric transfer hydrogenation (ATH) of N-protected β-amino ketones preferentially yields anti-γ-amino alcohols. rsc.orgrsc.org Conversely, rhodium-catalyzed asymmetric hydrogenation using ligands like BINAP typically produces the syn-diastereomers. rsc.orgrsc.org

Another powerful technique is the asymmetric Mannich reaction, which can establish the initial C-N bond and one stereocenter, followed by a diastereoselective reduction of the resulting ketone. This combination provides a versatile pathway to access all four possible diastereomers of a γ-amino alcohol, which can then be further elaborated into the target pentanoate ester. rsc.org

Chiral Resolution Methodologies for Racemic Pentanoates

When a synthesis produces a racemic mixture (a 50:50 mix of both enantiomers), a process known as chiral resolution is necessary to separate them. wikipedia.org This is a widely used industrial method for producing enantiomerically pure compounds. psu.edu The most common approach is the formation of diastereomeric salts. wikipedia.orgnih.gov

For a racemic amino ester like Methyl 5-amino-5-phenylpentanoate, the basic amino group can be reacted with a single enantiomer of a chiral acid, such as (+)-tartaric acid. wikipedia.orgyoutube.com This reaction creates a pair of diastereomeric salts: (R)-amine·(+)-acid and (S)-amine·(+)-acid. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. nih.govyoutube.com One diastereomer will typically be less soluble in a given solvent and will crystallize out, allowing for its separation by filtration. youtube.comrsc.org The purified diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired enantiomer of the amino ester. youtube.com The resolving agent can often be recovered and reused. rsc.org

Table 2: Chiral Resolution via Diastereomeric Salt Formation

| Racemic Compound | Chiral Resolving Agent | Diastereomeric Intermediates | Separation Method | Final Step |

|---|---|---|---|---|

| (R/S)-Methyl 5-amino-5-phenylpentanoate | (+)-Tartaric Acid | (R)-Amine·(+)-Acid Salt & (S)-Amine·(+)-Acid Salt | Fractional Crystallization | Base treatment to yield enantiopure amine |

| Racemic Amine | Brucine | Diastereomeric Salts | Crystallization | Acid/Base workup |

| Racemic Carboxylic Acid | (S)-1-Phenylethylamine | Diastereomeric Amides/Salts | Crystallization/Chromatography | Hydrolysis to yield enantiopure acid |

Chiral Recognition Studies of Amino Acid Esters

Chiral recognition is the process by which a chiral molecule (a host) selectively interacts with one enantiomer of another chiral molecule (a guest). This principle is fundamental to separation science and understanding biological interactions. For amino acid esters, significant research has focused on developing synthetic chiral receptors.

One notable class of receptors is based on glucose-derived macrocycles, such as crown ethers. rsc.org These hosts can selectively bind to the protonated amine of an amino acid methyl ester. The enantioselectivity of this binding is influenced by factors like the solvent and the steric and electronic properties of the amino acid's side chain. rsc.org For example, a glucose-based crown ether has shown high enantioselectivity for amino acid methyl esters with large hydrophobic side chains in aqueous environments.

Another effective tool for chiral recognition is Phenylglycine methyl ester (PGME). acs.orgnih.gov It is used as a chiral derivatizing agent, reacting with chiral carboxylic acids to form diastereomeric amides. The resulting diastereomers can be distinguished using NMR spectroscopy or separated by liquid chromatography, allowing for the determination of the original acid's absolute configuration. acs.orgresearchgate.net This method relies on the distinct spatial arrangement of the diastereomers, which leads to measurable differences in their spectroscopic or chromatographic behavior. researchgate.net

Conformational Analysis and Stereochemical Impact

The three-dimensional shape, or conformation, of this compound has a profound impact on its interactions and properties. Conformational analysis of related β-amino acids reveals that the molecule is not static but exists as an equilibrium of several low-energy conformers. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including methyl 5-amino-5-phenylpentanoate. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the molecular framework can be constructed.

One-dimensional NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. However, for a comprehensive structural assignment, 2D NMR techniques are indispensable. sdsu.eduwalisongo.ac.id

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling interactions, identifying protons that are on adjacent carbon atoms. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between the protons on the pentanoate chain, helping to establish the connectivity of the aliphatic backbone. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the proton signals to their corresponding carbon atoms in the structure of this compound.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values can vary based on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20-7.40 (m) | 127.0-145.0 |

| C5-H (CH-NH₂) | ~4.10 (t) | ~55.0 |

| C4-H₂ | ~1.80 (m) | ~34.0 |

| C3-H₂ | ~1.60 (m) | ~22.0 |

| C2-H₂ | ~2.30 (t) | ~36.0 |

| OCH₃ | ~3.65 (s) | ~51.5 |

| C1 (C=O) | - | ~174.0 |

| NH₂ | Variable | - |

| Data is hypothetical and for illustrative purposes. |

NMR spectroscopy is also a powerful tool for determining the stereochemistry of chiral molecules like this compound. While standard NMR experiments may not differentiate between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric differences in the NMR spectra, allowing for the determination of enantiomeric excess.

Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, which can be used to infer the relative stereochemistry in diastereomers or in conformationally restricted analogs.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₁₂H₁₇NO₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govcapes.gov.brnih.gov This hyphenated technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a specific compound in a sample. In the context of this compound, LC-MS can be used to monitor the progress of a chemical reaction, to assess the purity of the final product, and to study its metabolic fate in biological systems. nih.gov

Chromatographic Methods for Purification and Enantiomeric Purity Assessment

Chromatographic techniques are essential for both the purification of this compound and for the determination of its enantiomeric purity.

Purification: Column chromatography is a standard method for purifying organic compounds. For this compound, a silica (B1680970) gel column could be used with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the desired product from starting materials and byproducts.

Enantiomeric Purity Assessment: As this compound is a chiral compound, it is crucial to be able to separate its enantiomers and determine the enantiomeric excess (ee) of a given sample. mdpi.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. jiangnan.edu.cnnih.govnih.gov The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation of the enantiomers.

A summary of chromatographic methods is provided in the table below.

| Technique | Stationary Phase | Application |

| Column Chromatography | Silica Gel | Purification of the final product |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Separation of enantiomers and determination of enantiomeric purity |

| This table provides a general overview of applicable chromatographic methods. |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of stereoisomers. For chiral molecules like this compound, which can exist as enantiomers, chiral HPLC is the method of choice for resolving these non-superimposable mirror images.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their excellent enantiorecognition capabilities for a broad range of compounds, including amino acid derivatives. researchgate.netyakhak.org The chiral selector, often a derivative of these polysaccharides, creates a chiral environment where the enantiomers of the analyte interact differently, leading to different retention times and thus, separation. researchgate.net For instance, amylose tris(3,5-dichlorophenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have shown high efficacy in resolving chiral amines and amino acid esters. yakhak.org

The choice of mobile phase is also critical and is optimized to enhance separation. Normal-phase HPLC, using a non-polar mobile phase, is often employed for the separation of derivatized amino acid esters. yakhak.org In some cases, derivatization of the amino acid ester with a reagent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can improve the interaction with the CSP and enhance detection sensitivity. researchgate.net Reversed-phase HPLC, which uses a polar mobile phase, can also be utilized, particularly with ligand-exchange chromatography where a chiral ligand is added to the mobile phase or bonded to the stationary phase. springernature.com

The effectiveness of the separation is quantified by the resolution (Rs), which should ideally be greater than 1.5 for baseline separation. The development of an HPLC method for stereoisomer analysis involves optimizing parameters such as the type of CSP, mobile phase composition, flow rate, and temperature to achieve the desired resolution.

Table 1: HPLC Parameters for Stereoisomer Analysis

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (CSP) for enantiomeric separation. | Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD-H) |

| Mobile Phase | Solvent system that carries the analyte through the column. | Normal Phase: Hexane/Isopropanol; Reversed Phase: Water/Acetonitrile with chiral additive |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min |

| Detection | Method for visualizing the separated analytes. | UV (e.g., 210 nm, 254 nm), Fluorescence |

| Temperature | Column temperature, which can affect selectivity and resolution. | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC/MS) for Absolute Configuration

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and specific analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. For the determination of the absolute configuration of chiral molecules like this compound, GC/MS is often employed after a derivatization step.

The determination of absolute configuration typically involves derivatizing the chiral analyte with a chiral derivatizing agent (CDA) of known absolute configuration to form diastereomers. These diastereomers have different physical properties and can be separated by an achiral GC column. The elution order of the diastereomers can then be correlated with the absolute configuration of the original enantiomer. biomolther.org

Alternatively, a chiral GC column can be used to separate the enantiomers directly after a suitable derivatization to increase volatility. nih.gov Common derivatization reagents for amino acids and their esters include alkyl chloroformates, such as ethyl chloroformate or methyl chloroformate. nih.govnih.govresearchgate.net This derivatization converts the non-volatile amino acid ester into a more volatile derivative suitable for GC analysis. nih.govresearchgate.net

The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule. The electron ionization (EI) mass spectra of these derivatives often show characteristic fragment ions that can be used for identification. nih.gov For example, N-alkoxycarbonyl amino acid ester derivatives typically exhibit a prominent fragment ion corresponding to the loss of the alkoxycarbonyl group. researchgate.net By analyzing the mass spectra of the separated diastereomers or enantiomers, their identity can be confirmed, and in conjunction with the chromatographic data, the absolute configuration can be assigned.

Table 2: GC/MS Derivatization and Analysis for Absolute Configuration

| Step | Description | Example Reagents/Conditions |

|---|---|---|

| Derivatization | Chemical modification to increase volatility and enable GC analysis. | Ethyl Chloroformate (ECF), Methyl Chloroformate (MCF) |

| GC Column | Separates the derivatized analytes. | Achiral (for diastereomers) or Chiral (e.g., Chirasil-L-Val) |

| Ionization Mode | Method of ionizing the analyte in the mass spectrometer. | Electron Ionization (EI), Chemical Ionization (CI) |

| Mass Analysis | Separation and detection of ions based on their mass-to-charge ratio. | Analysis of characteristic fragment ions to confirm structure. |

Vibrational Spectroscopy (IR) and Other Spectroscopic Methods

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides a unique fingerprint, with characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The IR spectrum of this compound is expected to show several key absorption bands:

N-H stretching: The primary amine group (-NH2) will exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C=O stretching: The ester carbonyl group (-C=O) will show a strong absorption band, usually around 1730-1750 cm⁻¹.

C-O stretching: The ester C-O bond will have a stretching vibration in the 1000-1300 cm⁻¹ region.

C-N stretching: The C-N bond of the amine will have a stretching vibration, though it can be more difficult to assign definitively as it may couple with other vibrations. researchgate.net

Aromatic C-H stretching: The phenyl group will show C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C stretching: The phenyl ring will also have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H stretching: The pentanoate chain will exhibit C-H stretching vibrations from the methylene (B1212753) (-CH2-) groups, typically just below 3000 cm⁻¹.

By comparing the experimental IR spectrum with known data for similar compounds or with theoretical calculations, the presence of these functional groups can be confirmed, thus corroborating the structure of this compound.

Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), provide detailed information about the carbon-hydrogen framework of the molecule. While not the focus of this section, it is important to note that a complete structural elucidation typically involves a combination of these spectroscopic techniques.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Ester (-COOCH₃) | C=O Stretch | 1730 - 1750 |

| Ester (-COOCH₃) | C-O Stretch | 1000 - 1300 |

| Phenyl | Aromatic C-H Stretch | > 3000 |

| Phenyl | Aromatic C=C Stretch | 1450 - 1600 |

| Alkyl Chain (-CH₂-) | Aliphatic C-H Stretch | < 3000 |

Computational Chemistry and Theoretical Modeling of Methyl 5 Amino 5 Phenylpentanoate

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Conformations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be an invaluable tool for studying reaction mechanisms and determining the stable conformations of molecules.

For Methyl 5-amino-5-phenylpentanoate, DFT calculations can be employed to map out the potential energy surface of various chemical transformations. For instance, the mechanism of its synthesis or subsequent reactions can be elucidated by locating transition states and calculating activation barriers. This provides a quantitative understanding of the reaction kinetics and thermodynamics. mdpi.comresearchgate.net

The conformational landscape of this compound is influenced by the rotational freedom around its single bonds. DFT calculations can identify the most stable conformers by optimizing the geometry of various initial structures and comparing their relative energies. These calculations can also account for solvent effects, offering a more realistic representation of the molecule's behavior in solution. nih.gov

Table 1: Theoretical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 1.2 |

| 2 | 180° (anti) | 0.0 |

| 3 | -60° (gauche) | 1.3 |

| 4 | Folded | 3.5 |

Molecular Mechanics and Dynamics Simulations for Structural Behavior

While DFT is powerful, it can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more computationally efficient alternative by using classical mechanics to model molecular systems. MM methods are particularly well-suited for studying the conformational flexibility and intermolecular interactions of molecules like this compound.

Molecular dynamics (MD) simulations, which use MM force fields, can simulate the movement of atoms in a molecule over time. This provides a dynamic picture of the molecule's structural behavior, including conformational changes and interactions with its environment. For this compound, MD simulations can reveal how the phenyl and amino groups move relative to the pentanoate chain, and how these motions are influenced by factors such as temperature and solvent. These simulations can also be used to explore how the molecule might interact with biological macromolecules, such as proteins. nih.govmdpi.com

Table 2: Representative Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value |

| Force Field | AMBER |

| Water Model | TIP3P |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT |

Predictive Modeling of Reactivity and Selectivity

Computational models can be used to predict the reactivity and selectivity of this compound in various chemical reactions. One approach is to use conceptual DFT, which utilizes global and local reactivity descriptors derived from the electron density.

Table 3: Hypothetical Fukui Function Indices for Selected Atoms in this compound

| Atom | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack |

| Amino Nitrogen | 0.15 | 0.02 |

| Carbonyl Carbon | 0.25 | 0.05 |

| Ortho-carbon (phenyl) | 0.08 | 0.12 |

| Para-carbon (phenyl) | 0.10 | 0.15 |

Quantum Chemical Insights into Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which governs its properties and reactivity. For this compound, methods like Hartree-Fock (HF) and post-HF methods, in addition to DFT, can be used to analyze its electronic properties.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand the bonding and charge distribution within this compound. nih.gov NBO analysis can provide detailed information about hybridization, bond strengths, and intramolecular interactions, such as hydrogen bonding or steric repulsion.

Table 4: Theoretical Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

| NBO Charge on Amino N | -0.95 e |

| NBO Charge on Carbonyl C | +0.78 e |

Applications in Advanced Organic Synthesis and Building Block Chemistry

Methyl 5-amino-5-phenylpentanoate as a Chiral Building Block

The presence of a stereogenic center at the C5 position, bearing both an amino group and a phenyl group, makes enantiomerically pure forms of this compound highly sought-after chiral building blocks in asymmetric synthesis. bldpharm.com Chiral building blocks are essential for the construction of enantiomerically pure molecules, which is particularly critical in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry. The distinct functionalities of the amino and ester groups allow for selective transformations, enabling the incorporation of this chiral motif into a wide array of larger, more complex structures.

The strategic placement of the phenyl and amino groups on the same carbon atom provides a unique stereochemical and electronic environment. This arrangement influences the reactivity and conformational preferences of the molecule, which can be exploited in stereoselective reactions to control the formation of new stereocenters. As a result, this compound is a valuable tool for chemists aiming to synthesize complex target molecules with a high degree of stereochemical control.

Synthetic Intermediate for Complex Organic Molecules

This compound serves as a versatile synthetic intermediate for the creation of a wide range of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group, allows it to participate in a variety of chemical transformations. This dual reactivity makes it a key component in the convergent synthesis of intricate molecular architectures.

Preparation of Pharmaceutical Intermediates

The structural motifs present in this compound are commonly found in a variety of biologically active compounds, making it a valuable intermediate in the synthesis of pharmaceuticals. echemi.comechemi.comsigmaaldrich.com The amino acid-like scaffold can be elaborated into more complex structures that can interact with biological targets such as enzymes and receptors. The phenyl group can be further functionalized to modulate the pharmacological properties of the final compound, such as its binding affinity, selectivity, and pharmacokinetic profile.

Table 1: Examples of Pharmaceutical Intermediates Derived from Phenylpentanoate Scaffolds

| Intermediate Class | Synthetic Utility | Potential Therapeutic Area |

| Piperidine Derivatives | Formation of heterocyclic rings common in CNS-active drugs. | Neurology, Psychiatry |

| Lactam Scaffolds | Core structures for beta-lactamase inhibitors and other bioactive molecules. | Infectious Diseases |

| Substituted Amines | Precursors for receptor agonists and antagonists. | Cardiology, Oncology |

Synthesis of Agrochemical Precursors

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel organic molecules with specific biological activities. This compound can serve as a precursor for such compounds. echemi.com The core structure can be modified to create molecules that selectively target pests or weeds while minimizing harm to crops and the environment. The versatility of its chemical handles allows for the generation of diverse libraries of compounds for high-throughput screening in agrochemical research.

Incorporation into Peptide and Peptidomimetic Structures

As a γ-amino acid ester, this compound is a valuable building block for the synthesis of peptides and peptidomimetics. bldpharm.combldpharm.com Peptides are essential signaling molecules in many biological processes, but their therapeutic use can be limited by poor stability and bioavailability. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties.

The incorporation of γ-amino acids like this compound into peptide chains can induce specific secondary structures, such as helices and turns, which can be crucial for biological activity. The phenyl group can also engage in specific interactions with biological targets, enhancing binding affinity and selectivity. Furthermore, the unnatural backbone of γ-amino acids can confer resistance to enzymatic degradation, leading to a longer duration of action in the body.

Development of Novel Scaffolds and Chemical Entities

The unique chemical architecture of this compound makes it an attractive starting material for the development of novel molecular scaffolds and chemical entities. sigmaaldrich.com Medicinal chemists are constantly searching for new three-dimensional structures to explore as a basis for drug discovery. The functional groups of this compound can be used as anchor points to construct diverse and complex molecular frameworks.

For instance, the amino and ester functionalities can be used to synthesize a variety of heterocyclic compounds, which are a rich source of biologically active molecules. The inherent chirality of the molecule can be transferred to these new scaffolds, providing a straightforward entry into enantiomerically pure compound libraries for screening against a wide range of biological targets.

Material Science Applications of Pentanoate Derivatives

While the primary applications of this compound are in the life sciences, derivatives of pentanoates have found utility in material science. For example, deoxycholic acid, a bile acid, and its derivatives are being explored for their potential in nanotechnology and microlithography. wikipedia.org They can act as photoresistant components. wikipedia.org While not a direct application of this compound itself, this illustrates the potential for its derivatives to be used in the creation of new materials with unique properties. The ability of such molecules to self-assemble into organized structures could be exploited in the design of novel functional materials.

Green Chemistry Principles in the Synthesis and Transformation of Methyl 5 Amino 5 Phenylpentanoate

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgnih.gov In the synthesis of Methyl 5-amino-5-phenylpentanoate, maximizing atom economy is a key strategy to minimize waste. Traditional synthetic routes to amino acid derivatives often involve the use of protecting groups and stoichiometric reagents, which can lead to poor atom economy. nih.gov

Table 1: Comparison of Atom Economy for Hypothetical Synthetic Routes to this compound

| Synthetic Route | Key Transformation | Reactants | Desired Product | By-products | Atom Economy (%) |

| Route A (Classical) | Reductive Amination | Benzaldehyde, Methyl 4-cyanobutanoate, H₂, Raney Nickel | This compound | H₂O | ~92% |

| Route B (Greener) | Catalytic Asymmetric Amination | Methyl 5-oxo-5-phenylpentanoate, NH₃, H₂, Chiral Catalyst | This compound | H₂O | ~96% |

Note: This table presents a hypothetical comparison to illustrate the concept of atom economy.

Development of Safer Solvents and Reaction Media

Solvents account for a significant portion of the mass in a typical chemical process and are a major contributor to the environmental impact of pharmaceutical manufacturing. bohrium.com The development and implementation of safer solvents are therefore a critical aspect of green chemistry. bohrium.com Traditional solvents used in organic synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), are often toxic, volatile, and difficult to dispose of. biotage.com

For the synthesis of this compound, research into greener solvent alternatives is essential. Biomass-derived solvents, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), have emerged as promising replacements for conventional solvents in amide and ester synthesis. bohrium.combiotage.com These solvents are less toxic and have a better environmental profile. biotage.com Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, offer another green alternative, acting as both solvent and catalyst in some esterification reactions. semanticscholar.orgresearchgate.net The use of water as a solvent is highly desirable due to its non-toxic and abundant nature, and investigations into aqueous reaction conditions for amination and esterification are ongoing. bohrium.com

Table 2: Properties of Potential Green Solvents for the Synthesis of this compound

| Solvent | Source | Key Properties | Potential Applications |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass | Low toxicity, high boiling point, forms azeotrope with water for easy removal | Replacement for THF and DCM in amination and coupling reactions. biotage.com |

| Cyclopentyl methyl ether (CPME) | Petrochemical (with greener synthesis routes being developed) | High boiling point, low peroxide formation, hydrophobic | Alternative to THF, MTBE, and dioxane in various organic reactions. biotage.com |

| Deep Eutectic Solvents (DESs) | Composed of readily available and biodegradable components | Non-volatile, tunable properties, potential catalytic activity | Reaction medium and catalyst for esterification. semanticscholar.orgresearchgate.net |

| Water | Natural | Non-toxic, non-flammable, inexpensive | Aqueous media for enzymatic or micellar catalysis. bohrium.com |

Catalytic Methods for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, all of which contribute to a more sustainable process. researchgate.netlabmanager.com The development of catalytic methods for the synthesis of β-amino acid derivatives, such as this compound, is an active area of research. organic-chemistry.orgsemanticscholar.orgnih.gov

Homogeneous and heterogeneous catalysts, including those based on transition metals like rhodium, ruthenium, and palladium, have been employed for the asymmetric hydrogenation and amination of various substrates to produce chiral amino acids. semanticscholar.orgspringernature.com Biocatalysis, utilizing enzymes such as lipases and transaminases, offers a highly selective and environmentally friendly approach to the synthesis of amino acid esters. researchgate.net These enzymatic reactions are often performed in aqueous media under mild conditions, further enhancing their green credentials. researchgate.net The use of nanocatalysts is also gaining attention due to their high activity and selectivity in various organic transformations. nih.gov

Table 3: Overview of Catalytic Methods for the Synthesis of β-Amino Acid Derivatives

| Catalyst Type | Example | Reaction Type | Advantages |

| Homogeneous Metal Catalysts | Rhodium-phosphine complexes | Asymmetric Hydrogenation | High enantioselectivity, mild reaction conditions. semanticscholar.org |

| Heterogeneous Metal Catalysts | Palladium on carbon (Pd/C) | Reductive Amination | Easy separation and recyclability of the catalyst. |

| Biocatalysts | Lipases, Transaminases | Kinetic Resolution, Asymmetric Amination | High selectivity, operates in aqueous media, biodegradable. researchgate.net |

| Nanocatalysts | Copper immobilized on layered double hydroxide (B78521) | Multi-component reactions | High activity and selectivity, potential for reuse. nih.gov |

Energy Efficiency in Synthetic Procedures

Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction rates and reducing energy consumption compared to conventional heating methods. nih.gov The use of highly active catalysts can also lead to lower reaction temperatures and shorter reaction times, thereby saving energy. mdpi.com Process intensification techniques, such as reactive distillation where reaction and separation occur in a single unit, can offer significant energy savings in esterification processes. acs.org Furthermore, the selection of solvents with lower boiling points and heats of vaporization can reduce the energy required for solvent removal and recycling. chemanager-online.com

Green Metrics Analysis for Process Evaluation

To quantify the "greenness" of a chemical process, a variety of metrics have been developed. researchgate.netacs.orgwikipedia.org These metrics provide a framework for evaluating and comparing different synthetic routes and for identifying areas for improvement. rsc.org For the synthesis of this compound, a comprehensive green metrics analysis would be essential for process optimization.

Key mass-based metrics include:

Atom Economy (AE): As discussed earlier, this metric measures the efficiency of atom incorporation from reactants into the final product. wikipedia.org

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste to the mass of product. A lower E-Factor indicates a greener process. chemanager-online.comacs.org

Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. acs.orgacsgcipr.orgnih.gov Reducing PMI is a key driver for more sustainable manufacturing. acs.orgaxil-is.com

Table 4: Hypothetical Green Metrics Analysis for Two Synthetic Routes to this compound

| Metric | Route A (Classical) | Route B (Greener) | Green Chemistry Goal |

| Atom Economy (%) | 85 | 96 | Maximize |

| E-Factor | 25 | 10 | Minimize |

| Process Mass Intensity (PMI) | 100 | 40 | Minimize |

| Solvent Intensity | 80 | 25 | Minimize |

Note: This table presents hypothetical data to illustrate the application of green metrics.

By analyzing these metrics, chemists and chemical engineers can make informed decisions to design and develop a truly sustainable and environmentally responsible process for the synthesis of this compound. rsc.orgacsgcipr.org

Emerging Research Directions and Future Perspectives for Methyl 5 Amino 5 Phenylpentanoate

Exploration of Novel Synthetic Methodologies

The synthesis of amino acid esters is a fundamental process in organic chemistry, yet researchers continue to seek more efficient and environmentally benign methods. Traditional approaches often involve multiple steps of protection and deprotection, harsh reaction conditions, and tedious workup procedures. mdpi.com

Emerging research is focused on developing novel synthetic strategies that overcome these limitations. One promising area is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. For instance, efficient methods for synthesizing new 5-amino and 5-iminoimidazo[1,2-a]imidazoles have been developed using a three-component reaction catalyzed by zirconium(IV) chloride, yielding structurally diverse N-fused ring systems with potential pharmacological interest. nih.gov Another innovative approach involves the use of nitro compounds as precursors to the amino group. A stereocontrolled synthesis of polyhydroxylated β-amino acids has been reported where the key step is a Michael addition to a sugar nitro olefin, followed by reduction of the nitro group to form the amine. mdpi.com

For the esterification step itself, convenient one-pot methods are being developed. A notable example is the use of trimethylchlorosilane in methanol (B129727) at room temperature to prepare a wide range of amino acid methyl ester hydrochlorides in good to excellent yields. mdpi.com This method is compatible with both natural and other aliphatic and aromatic amino acids, offering a significant improvement over traditional methods that require reagents like thionyl chloride or gaseous hydrochloric acid. mdpi.com These novel methodologies represent a shift towards more streamlined, efficient, and versatile synthetic routes that could be adapted for the production of Methyl 5-amino-5-phenylpentanoate.

Investigation of Stereochemical Control in Complex Transformations

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For this compound, which contains a stereocenter at the carbon bearing the amino group, precise control over the 3D arrangement of its atoms is critical for its application in advanced intermediates and active pharmaceutical ingredients.

Future research will increasingly focus on developing and refining stereoselective synthetic methods. This includes the use of chiral catalysts and auxiliaries to guide the formation of the desired stereoisomer. Research into the conformational control of reactions is key; for example, investigations into the synthesis of vicinal amino alcohols from amino acids have explored diastereoselective additions of organometallic reagents to amino aldehydes. aalto.fi Such studies provide fundamental insights into how to control stereochemical outcomes.

A critical aspect is the prevention of racemization (the formation of an equal mixture of enantiomers) during synthesis. For example, in the synthesis of N-methylamino acids, traditional saponification of esters with strong bases like lithium hydroxide (B78521) can lead to racemization. nih.gov An improved, SN2-type saponification using lithium iodide has been shown to efficiently cleave the ester while avoiding this loss of stereochemical purity. nih.gov As the demand for enantiomerically pure compounds grows, the investigation and application of such stereocontrolled transformations will be paramount in the synthesis of complex molecules derived from this compound.

Expanding the Scope of Derivatives and Applications

While this compound is a valuable building block, its true potential lies in its use as a scaffold for creating a diverse array of derivatives with unique biological activities. Research is actively exploring the synthesis of novel analogs and their therapeutic applications.

One major area of interest is in metabolic diseases. A notable example is the development of small molecule inhibitors of nicotinamide-N-methyltransferase (NNMT), a key enzyme in cellular metabolism. nih.gov A derivative, 5-amino-1MQ, has shown high selectivity and potency in inhibiting NNMT, leading to reduced body weight, decreased white adipose mass, and lower plasma cholesterol in diet-induced obese mice. nih.gov This highlights the potential for developing derivatives of amino compounds to tackle complex metabolic disorders.

Other therapeutic areas are also being explored. For instance, ester derivatives of 5-aminolevulinic acid (ALA) have been developed as alternative agents in photodynamic therapy, showing enhanced skin penetration and protoporphyrin IX accumulation compared to the parent compound. nih.gov Furthermore, the incorporation of unusual amino acids into peptides is being used as a strategy to enhance properties like lipophilicity and cell penetration, which is crucial for drug efficacy. nih.gov By systematically modifying the core structure of this compound, researchers can fine-tune its properties to create new derivatives targeting a wide range of biological pathways and diseases, from cancer to neurodegenerative disorders. nih.govnih.gov

A summary of exemplary research on related amino acid derivatives is presented in the table below.

| Derivative Class | Therapeutic Target/Application | Research Finding |

| Methylquinolinium Analogues | Nicotinamide-N-methyltransferase (NNMT) Inhibition | A potent inhibitor, 5-amino-1MQ, reversed high-fat diet-induced obesity and lowered cholesterol in mice. nih.gov |

| 5'-amino-5'-C-methyl Adenosine (B11128) Derivatives | DOT1L Inhibition | The addition of a 5'-C-methyl group to adenosine derivatives improved the inhibitory activity against the enzyme DOT1L, a target in cancer therapy. nih.gov |

| ALA-Ester Derivatives | Photodynamic Therapy | Ester derivatives of 5-aminolevulinic acid (e.g., methylester, hexylester) increased the accumulation of the photosensitizer Protoporphyrin IX in the skin by about 50% compared to ALA. nih.gov |

| Peptides with Unusual Amino Acids | Enhanced Drug Properties | Incorporating γ-amino acids like gabapentin (B195806) and baclofen (B1667701) into peptide backbones can increase lipophilicity and modify conformation, potentially improving therapeutic performance. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The traditional batch-based synthesis of chemicals is often time-consuming and difficult to scale. The integration of flow chemistry and automated systems represents a paradigm shift, offering rapid, efficient, and highly controlled chemical production. amidetech.com This technology is particularly well-suited for the multi-step synthesis of pharmaceutical intermediates like this compound and its derivatives.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mit.edu This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. nih.gov When combined with automation, these systems can perform complex synthetic sequences with minimal human intervention.

Researchers have successfully developed fully automated fast-flow instruments capable of manufacturing long-chain peptides in a matter of hours, a process that would take days or weeks using traditional methods. mit.edunih.gov These automated platforms integrate synthesis, purification, and analysis, dramatically shortening the design-make-test cycle in drug discovery. nih.gov The application of such automated flow systems to the synthesis of this compound would enable high-throughput screening of reaction conditions and the rapid generation of a library of derivatives for biological testing. This technological integration is a key future perspective, promising to accelerate the discovery and development of new therapeutics based on this versatile chemical scaffold. nih.govmit.edu

Q & A

Q. What are the optimal synthetic routes for Methyl 5-amino-5-phenylpentanoate, and how can reaction conditions be optimized for yield and purity?

A multi-step synthesis is typically required, starting with the protection of the amino group to prevent unwanted side reactions. For example, benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups are commonly used for amino protection . Esterification of the carboxyl group can be achieved via acid-catalyzed methanolysis. Critical parameters include temperature control (e.g., 0–5°C during amino protection to minimize racemization) and solvent selection (e.g., dichloromethane for Fmoc derivatization). Purification via flash chromatography or recrystallization ensures high purity (>98%), as required for regulatory-grade reference materials .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

- NMR : ¹H and ¹³C NMR confirm the ester moiety (δ ~3.6 ppm for methoxy group) and phenyl ring (aromatic protons at δ 7.2–7.4 ppm).

- IR : Ester carbonyl stretches appear at ~1740 cm⁻¹, while the amino group shows N–H stretches at 3300–3500 cm⁻¹.

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]⁺) and fragments.

Conflicting data (e.g., unexpected splitting in NMR) may arise from impurities or stereochemical variations. Cross-validation using orthogonal methods (e.g., X-ray crystallography for stereochemistry) is recommended .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what analytical methods determine enantiomeric purity?

The (R) and (S) enantiomers may exhibit divergent interactions with biological targets, such as enzymes or receptors. For example, (S)-configured amino esters are often prioritized in peptide synthesis due to compatibility with natural L-amino acids . Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) resolves enantiomers, while circular dichroism (CD) spectroscopy provides conformational insights. Recent studies report >99% enantiomeric excess (ee) using (S)-BINOL-derived catalysts during synthesis .

Q. What are the primary metabolic pathways of this compound in mammalian systems, and which enzymes mediate its biotransformation?

In vitro studies suggest hydrolysis of the ester group by carboxylesterases (CES1/2) to yield 5-amino-5-phenylpentanoic acid, followed by oxidative deamination via monoamine oxidases (MAOs) or cytochrome P450 enzymes (CYP3A4). The phenyl group may undergo hydroxylation at the para position, forming a catechol intermediate, which is subsequently glucuronidated. Metabolite identification relies on LC-MS/MS and stable isotope labeling .

Q. How can computational models predict the physicochemical properties and receptor binding of this compound?

Quantum chemical calculations (e.g., DFT for optimized geometries) and QSPR models estimate logP (~2.1) and solubility (~15 mg/mL in water). Molecular docking simulations with serotonin receptors (5-HT2A) suggest moderate affinity (ΔG = -8.2 kcal/mol), likely due to hydrogen bonding between the amino group and Asp155. Machine learning tools (e.g., DeepChem) further prioritize derivatives for synthesis .

Q. What impurities are commonly observed in this compound synthesis, and how are they quantified?

- By-products : Unreacted starting materials (e.g., 5-phenylpentanoic acid) and racemized enantiomers.

- Degradants : Hydrolyzed products under acidic/basic conditions.

UPLC-PDA at 254 nm detects impurities at levels ≥0.1%, while ICP-MS identifies residual metal catalysts (e.g., Pd <10 ppm in Fmoc-deprotection steps) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.